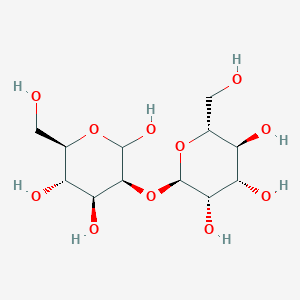

2-O-alpha-D-Mannopyranosyl-D-mannopyranose

Vue d'ensemble

Description

“2-O-alpha-D-Mannopyranosyl-D-mannopyranose”, also known as 2α-Mannobiose, is a disaccharide . It is related to the structures of mannans found in Candida albicans yeast . These mannans are complex polymers that predominantly contain α- (and a few β-) linked mannoses . They are highly perspective polysaccharides for the pharmaceutical and biomedical industry .

Synthesis Analysis

The synthesis of “2-O-alpha-D-Mannopyranosyl-D-mannopyranose” has been reported in several studies . For example, it has been synthesized by the action of zinc chloride on tetra-O-acetylmannose and 1-chloro-3,4,6-tri-O-acetylmannose .

Molecular Structure Analysis

The molecular structure of “2-O-alpha-D-Mannopyranosyl-D-mannopyranose” has been investigated using NMR spectroscopy and molecular dynamics simulation . The study showed that it is possible to differentiate the type, configuration, and position of the glycosidic linkage i.e., α- (1→2) or α- (1→3) by one bond heteronuclear correlated spectroscopy methodology .

Physical And Chemical Properties Analysis

The empirical formula of “2-O-alpha-D-Mannopyranosyl-D-mannopyranose” is C12H22O11, and its molecular weight is 342.30 .

Applications De Recherche Scientifique

Biotechnology: Affinity Chromatography

2α-Mannobiose has been utilized in biotechnology for affinity chromatography with monolithic capillary columns . This application is crucial for the purification of biomolecules, where the disaccharide structure of 2α-Mannobiose can be instrumental in separating and analyzing various proteins and enzymes.

Medicine: Prebiotic Selectivity

In the medical field, 2α-Mannobiose’s influence on disaccharide structure has been studied to assess prebiotic selectivity in vitro . This research is significant for understanding how different carbohydrates affect gut microbiota, which is vital for developing new treatments and dietary supplements.

Food Industry: Nutritional Research

The compound’s structure has been investigated for its potential as a prebiotic in the food industry, examining how it might selectively promote the growth of beneficial gut bacteria over harmful ones . This application is important for creating functional foods that support digestive health.

Cosmetics: Antigenic Effects

2-O-alpha-D-Mannopyranosyl-D-mannopyranose is a component of yeast Candida catenulata and may provide antigenic effects . This property is explored in cosmetics for potential use in skincare products that aim to protect the skin by triggering an immune response.

Environmental Science: Biochemical Research

In environmental science, the compound is used in biochemical research to understand carbohydrate interactions in natural ecosystems . This application helps in the study of plant and microbial life, contributing to ecological balance and biodiversity conservation.

Agriculture: Plant Physiology

Research in agriculture has explored the use of mannose-based disaccharides like 2α-Mannobiose in studying plant physiology . Understanding how plants metabolize different sugars can lead to advancements in crop production and agricultural sustainability.

Glycosylation Studies

2α-Mannobiose is used in glycosylation studies to create synthetic inhibitors of selectin-mediated cell adhesion . This research is pivotal in developing new pharmaceuticals for conditions related to cell adhesion, such as inflammation and cancer metastasis.

Analytical Chemistry: Monosaccharide Analysis

The compound is also significant in analytical chemistry, where it serves as a standard for the analysis of monosaccharides in various samples . This application is essential for quality control in the pharmaceutical and food industries.

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that mannose oligosaccharides, which include this compound, are often involved in interactions with proteins, particularly in the context of cellular recognition processes .

Mode of Action

It’s known that mannose oligosaccharides can interact with proteins, potentially altering their function or triggering specific cellular responses .

Biochemical Pathways

Given its structure, it may be involved in glycosylation processes, which are critical for protein function and cellular communication .

Result of Action

Given its potential involvement in glycosylation processes, it may influence protein function and cellular communication .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can impact the stability and activity of glycosylated compounds .

Propriétés

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455214 | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

CAS RN |

15548-39-7 | |

| Record name | 2-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)